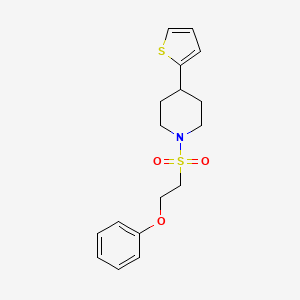

1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Description

1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a piperidine derivative featuring a sulfonyl group substituted with a 2-phenoxyethyl chain at position 1 and a thiophen-2-yl group at position 3. Piperidine sulfonamides are of significant interest in medicinal chemistry due to their structural versatility, which enables interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

1-(2-phenoxyethylsulfonyl)-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S2/c19-23(20,14-12-21-16-5-2-1-3-6-16)18-10-8-15(9-11-18)17-7-4-13-22-17/h1-7,13,15H,8-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHORHNZJCNVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)S(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenoxyethanol with a sulfonyl chloride to form the phenoxyethyl sulfonyl intermediate. This intermediate is then reacted with 4-(thiophen-2-yl)piperidine under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The phenoxyethyl sulfonyl group may interact with enzymes or receptors, modulating their activity. The thiophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid

- Structure : Piperidine-4-carboxylic acid substituted with a thiophen-2-ylsulfonyl group at position 1.

- Key Differences : The carboxylic acid group at position 4 introduces polarity, reducing lipophilicity compared to the thiophen-2-yl group in the target compound. This may limit blood-brain barrier penetration but enhance solubility in aqueous environments .

- Synthesis : Prepared via sulfonylation of piperidine-4-carboxylic acid with thiophene-2-sulfonyl chloride, analogous to methods in .

1-(Thiophen-2-yl)-4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione (Compound 28)

- Structure : Piperidine linked to a thiophen-2-yl group and a trifluoromethylphenyl-substituted butanedione chain.

- The trifluoromethyl group enhances metabolic resistance .

- Synthesis: Achieved via coupling of 4-(4-trifluoromethylphenyl)piperidine with 4-oxo-4-(thiophen-2-yl)butanoic acid using HOBt/TBTU reagents (87% yield) .

Piperidine Sulfonamides with Aromatic Substituents

4-Benzenesulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine

- Structure : Piperidine with a benzenesulfonyl group at position 4 and a 2,4-difluorophenethyl chain at position 1.

- Key Differences : The benzenesulfonyl group at position 4 (vs. position 1 in the target compound) alters steric interactions. Fluorine atoms increase electronegativity and may improve bioavailability .

1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o)

- Structure : Piperidine substituted with a sulfamoyl-linked 1,3,4-oxadiazole moiety.

- Key Differences: The oxadiazole ring introduces heterocyclic diversity, enhancing hydrogen-bonding and π-stacking capabilities.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Synthetic Accessibility: The target compound can likely be synthesized via sulfonylation of 4-(thiophen-2-yl)piperidine with 2-phenoxyethylsulfonyl chloride, following protocols similar to .

Structure-Activity Relationships (SAR): The phenoxyethyl chain may confer greater lipophilicity than carboxylic acid derivatives (e.g., ), favoring CNS penetration . The thiophene ring could enhance binding to aromatic residues in enzyme active sites, as seen in acetylcholinesterase inhibitors (e.g., ) .

Biological Potential: While direct data on the target compound is lacking, structurally related sulfonamide-piperidines exhibit antibacterial, anti-inflammatory, and enzyme-inhibitory activities .

Biological Activity

1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry. This compound features a piperidine ring, which is known for its diverse pharmacological properties, and is substituted with a phenoxyethyl sulfonyl group and a thiophenyl group. The structural characteristics of this compound suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine is with a molecular weight of approximately 351.5 g/mol. The presence of the piperidine ring is significant as it influences the pharmacokinetic and pharmacodynamic properties of the molecule, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 351.5 g/mol |

| CAS Number | 1428380-78-2 |

The biological activity of 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine is believed to arise from its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group may modulate enzyme activity, while the thiophenyl group could enhance binding affinity to biological targets. This interaction can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth against strains like Salmonella typhi and Bacillus subtilis . While specific data on 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.

Enzyme Inhibition

The sulfonamide moiety in similar compounds has been linked to significant enzyme inhibition activities. For example, compounds with piperidine structures have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease . This suggests that 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine may also exhibit similar enzyme modulation capabilities.

Case Studies

- Antibacterial Screening : A series of synthesized piperidine derivatives were evaluated for their antibacterial properties. Compounds showed moderate to strong activity against various bacterial strains, indicating the potential for developing new antibacterial agents based on the piperidine scaffold .

- Enzyme Inhibition Studies : In vitro studies on related compounds demonstrated strong AChE inhibition with IC50 values indicating promising therapeutic potentials for neurological disorders .

Comparative Analysis

To understand the unique biological profile of 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine, it is essential to compare it with structurally similar compounds.

| Compound Name | Biological Activity |

|---|---|

| 1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-3-yl)piperidine | Potential anti-inflammatory properties |

| 1-(4-Chlorophenyl)sulfonyl-piperidin derivatives | Strong AChE inhibition |

| Piperidine derivatives with varied substituents | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.